molecular formula C8H13NO3S B13902542 Prop-2-enyl 2-acetamido-3-sulfanylpropanoate

Prop-2-enyl 2-acetamido-3-sulfanylpropanoate

Cat. No.: B13902542
M. Wt: 203.26 g/mol
InChI Key: KSHKPIFVSKLDQI-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-acetamido-3-sulfanylpropanoate (IUPAC name: prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate) is a cysteine-derived thioester compound. Structurally, it features an acetylated amine group at the second carbon, a sulfhydryl (-SH) group at the third carbon, and a propenyl (allyl) ester moiety at the carboxyl terminus. Its molecular formula is C₈H₁₃NO₃S, with a molecular weight of 203.26 g/mol (exact mass: 203.0616) . The compound is also referred to as N-Acetyl-L-cysteine allyl ester, emphasizing its role as a derivative of the antioxidant amino acid L-cysteine. Its SMILES notation is CC(=O)N[C@@H](CS)C(=O)OCC=C, and its InChI key is InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 .

Its sulfhydryl group enables disulfide bond formation, while the allyl ester moiety may influence bioavailability and reactivity.

Properties

IUPAC Name

prop-2-enyl 2-acetamido-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHKPIFVSKLDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-acetamido-3-sulfanylpropanoate typically involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with prop-2-enyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-acetamido-3-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to form the corresponding amine.

    Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can react with the prop-2-enyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl 2-acetamido-3-sulfanylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-acetamido-3-sulfanylpropanoate involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially affecting their function. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Structure Features Molecular Weight (g/mol) Key Differences vs. Prop-2-enyl 2-Acetamido-3-sulfanylpropanoate Biological/Functional Relevance References
1-Oxononan-4-yl 2-acetamido-3-sulfanylpropanoate Ester group: 1-oxononan-4-yl instead of prop-2-enyl; retains acetamido and sulfhydryl groups ~327.4 (estimated) Longer aliphatic chain may enhance lipophilicity Unclear; detected in metabolomic studies
(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate Ethyl ester; phenyl-sulfonyl-trichloroethyl substituent; (S)-stereochemistry Not explicitly stated Bulkier substituent increases steric hindrance; altered solubility and reactivity Synthetic intermediate in peptide chemistry
S-Propenyl cysteine conjugates Prop-1-enyl or prop-2-enyl substituents; may lack acetyl group Variable (e.g., ~175–200) Positional isomerism (prop-1-enyl vs. prop-2-enyl) affects metabolic stability Formed in vivo/in vitro via reactions with sulfenic acids or thiosulfinates
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate Phenylpropanoid derivative; prop-2-enyl group attached to aromatic ring Not explicitly stated Entirely distinct scaffold; no thiol or acetamido groups Isolated from plant essential oils; potential antimicrobial activity

Key Research Findings

Positional Isomerism in Propenyl Substituents

This compound differs from S-propenyl cysteine conjugates (e.g., prop-1-enyl derivatives) in the position of the double bond in the allyl group. Evidence from onion and garlic extracts indicates that prop-1-enyl conjugates dominate in garlic, while prop-2-enyl derivatives are prevalent in onions . This positional isomerism impacts metabolic pathways: prop-2-enyl conjugates may exhibit slower degradation rates due to steric effects, influencing their bioavailability and downstream biological activity .

Ester Group Modifications

Replacing the prop-2-enyl ester with an ethyl group (as in (S)-Ethyl 2-acetamido-3-sulfanylpropanoate) reduces steric bulk but decreases membrane permeability due to reduced lipophilicity. The trichloroethoxy sulfonyl group in the phenylpropanoate derivative () introduces strong electron-withdrawing effects, altering reactivity in synthetic applications .

Pharmacological Context

Steroidal derivatives containing prop-2-enyl groups (e.g., 1-(prop-2-enyl)pyrrolidinium steroids in ) demonstrate that the allyl moiety can modulate receptor binding affinity in hormone analogs.

Analytical Differentiation

  • Mass Spectrometry: CID fragmentation patterns distinguish prop-2-enyl conjugates from prop-1-enyl isomers via diagnostic ions (e.g., m/z 73.011 for C₃H₅S⁺ in prop-2-enyl derivatives) .
  • NMR Spectroscopy : The prop-2-enyl group’s vinyl protons (~δ 5.0–5.8 ppm) show distinct coupling patterns compared to prop-1-enyl isomers .

Biological Activity

Prop-2-enyl 2-acetamido-3-sulfanylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₁₃NO₃S
  • Molecular Weight : 189.25 g/mol

The compound features an allylic group (prop-2-enyl), an acetamido group, and a sulfanyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of drugs and endogenous compounds.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may reduce inflammation through modulation of inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available studies:

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits glyoxalase I activity
Antioxidant ActivityReduces oxidative stress in vitro
Anti-inflammatory EffectsDecreases levels of TNF-alpha and IL-6

Case Study 1: Antioxidant Properties

A study investigated the antioxidant potential of this compound using various in vitro assays. The results indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for the compound in managing inflammatory conditions.

Research Findings

Recent research has focused on understanding the detailed mechanisms through which this compound exerts its biological effects. Key findings include:

  • Mechanistic Pathways : The compound appears to modulate signaling pathways related to inflammation and oxidative stress response.
  • Therapeutic Potential : Given its anti-inflammatory and antioxidant properties, there is potential for development as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory diseases.

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